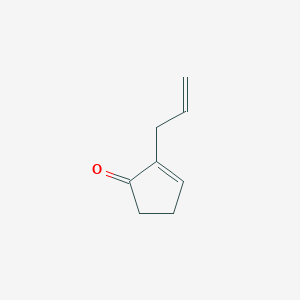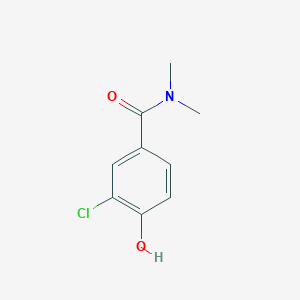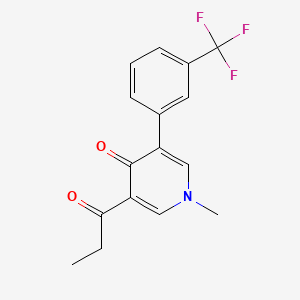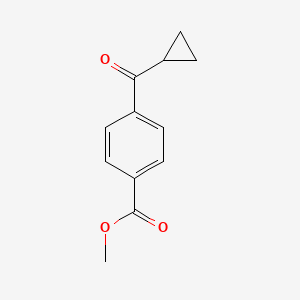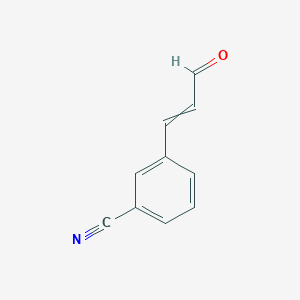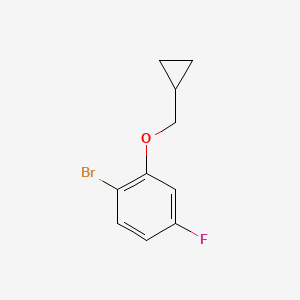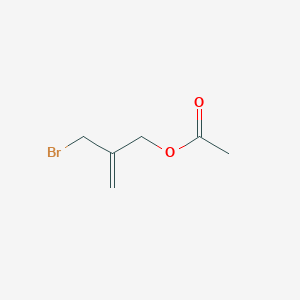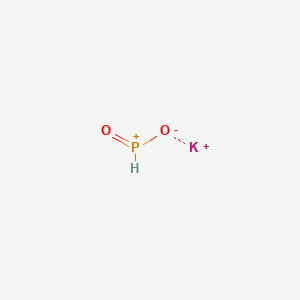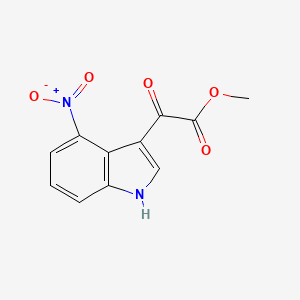
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
Descripción general
Descripción
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an oxoacetate moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated indole is then subjected to esterification with methyl oxalyl chloride in the presence of a base such as pyridine to form the oxoacetate moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl (4-amino-1H-indol-3-yl)(oxo)acetate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 4-nitro-1H-indole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl (4-amino-1H-indol-3-yl)(oxo)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl (4-chloro-1H-indol-3-yl)(oxo)acetate:
Methyl (4-methyl-1H-indol-3-yl)(oxo)acetate: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and biological interactions.
Propiedades
Fórmula molecular |
C11H8N2O5 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3 |
Clave InChI |
GEFYSMKUMUGKKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
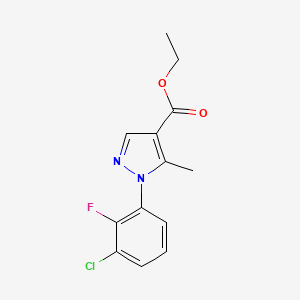
![Ethyl 4-[(1H-benzimidazol-2-yl)sulfanyl]butanoate](/img/structure/B8653890.png)
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)
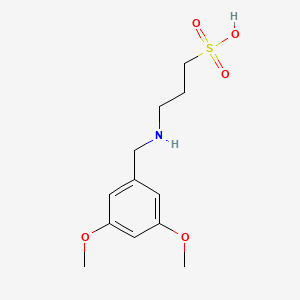
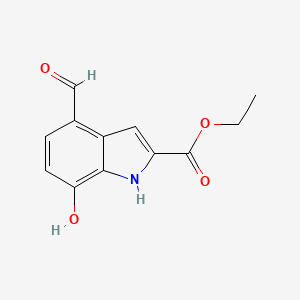
![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)
